molecular formula C10H8FNS B11807841 6-Fluoro-8-methylquinoline-4(1H)-thione

6-Fluoro-8-methylquinoline-4(1H)-thione

Cat. No.: B11807841
M. Wt: 193.24 g/mol
InChI Key: CSJLINYSVBMDEH-UHFFFAOYSA-N
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Description

6-Fluoro-8-methylquinoline-4(1H)-thione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a thione group in the structure of this compound makes it a compound of interest for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-methylquinoline-4(1H)-thione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-Fluoro-8-methylquinoline.

    Thionation Reaction: The introduction of the thione group is achieved through a thionation reaction. Common reagents for this reaction include phosphorus pentasulfide (P2S5) or Lawesson’s reagent.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures ranging from 100°C to 150°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-methylquinoline-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

6-Fluoro-8-methylquinoline-4(1H)-thione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biological Studies: It is used in the investigation of enzyme inhibition and receptor binding studies.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and photovoltaic materials.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methylquinoline-4(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-8-methylquinoline: Lacks the thione group, making it less reactive in certain chemical reactions.

    8-Methylquinoline-4(1H)-thione: Lacks the fluorine atom, resulting in different electronic properties and biological activities.

    6-Fluoroquinoline-4(1H)-thione: Lacks the methyl group, affecting its steric and electronic characteristics.

Uniqueness

6-Fluoro-8-methylquinoline-4(1H)-thione is unique due to the combined presence of the fluorine atom, methyl group, and thione group. This combination imparts distinct electronic properties, reactivity, and biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H8FNS

Molecular Weight

193.24 g/mol

IUPAC Name

6-fluoro-8-methyl-1H-quinoline-4-thione

InChI

InChI=1S/C10H8FNS/c1-6-4-7(11)5-8-9(13)2-3-12-10(6)8/h2-5H,1H3,(H,12,13)

InChI Key

CSJLINYSVBMDEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC=CC2=S)F

Origin of Product

United States

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